molecular formula C24H36N2O2 B14286413 4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile CAS No. 134450-55-8

4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile

Cat. No.: B14286413
CAS No.: 134450-55-8
M. Wt: 384.6 g/mol
InChI Key: LLESIVRVKMFCAX-UHFFFAOYSA-N
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Description

4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile is an organic compound with a complex structure, characterized by the presence of two 2-ethylhexyl groups attached to a benzene ring, along with two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dihydroxybenzene-1,2-dicarbonitrile with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The ethylhexyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with different alkyl or functional groups replacing the ethylhexyl groups.

Scientific Research Applications

4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can interact with enzymes or receptors, leading to various biological effects. Additionally, the compound’s structure allows it to participate in electron transfer reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(2-ethylhexyl)oxy]benzene: Similar structure but lacks the nitrile groups.

    2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: Contains bromomethyl and methoxy groups instead of nitrile groups.

    1,4-Bis(2-ethylhexyl)benzene: Similar structure but without the nitrile groups.

Uniqueness

4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile is unique due to the presence of both ethylhexyl and nitrile groups, which confer distinct chemical and biological properties

Properties

CAS No.

134450-55-8

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

4,5-bis(2-ethylhexoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C24H36N2O2/c1-5-9-11-19(7-3)17-27-23-13-21(15-25)22(16-26)14-24(23)28-18-20(8-4)12-10-6-2/h13-14,19-20H,5-12,17-18H2,1-4H3

InChI Key

LLESIVRVKMFCAX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=C(C=C(C(=C1)C#N)C#N)OCC(CC)CCCC

Origin of Product

United States

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